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Compound of Interest

Compound Name:
1-Chloro-4-(4-

methylphenoxy)benzene

CAS No.: 6377-63-5

Cat. No.: B13793608 Get Quote

Executive Summary
p-Chlorophenyl p-tolyl ether (IUPAC: 1-chloro-4-(4-methylphenoxy)benzene; CAS: 6377-63-

5) is a highly lipophilic, unsymmetrical diaryl ether. It serves as a critical building block and

intermediate in the synthesis of advanced thermoplastic monomers, particularly those utilized in

polyether ether ketone (PEEK) polymer production. This technical guide provides a rigorous

analysis of its thermal behavior and thermodynamic solubility, delivering self-validating

experimental protocols designed for researchers and drug development professionals who

demand absolute data integrity.

Molecular Architecture & Physicochemical Data
The structural asymmetry of p-chlorophenyl p-tolyl ether—featuring an electron-withdrawing

chloro group on one phenyl ring and an electron-donating methyl group on the other—creates

a unique dipole across the ether oxygen. This molecular architecture directly dictates its

physical state and solvation mechanics.

Table 1: Key Physicochemical Parameters
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Parameter Value Mechanistic Rationale

Molecular Formula C₁₃H₁₁ClO
Core unsymmetrical diaryl

ether structure.

Molecular Weight 218.68 g/mol —

Melting Point 54–56 °C

The rotational flexibility of the

ether linkage prevents tight

crystal packing, resulting in a

relatively low melting point

compared to rigid biphenyl

analogs .

LogP (Estimated) ~4.0 - 4.5

The dual aromatic rings and

lack of hydrogen bond donors

render the molecule highly

hydrophobic.

Solubility Profile
Soluble in Toluene, NMP, DMF;

Insoluble in H₂O

The ether oxygen acts as a

weak H-bond acceptor,

facilitating solvation in polar

aprotic solvents, while the

aromatic core drives solubility

in non-polar aromatics .

Thermal Analysis: Mechanistic Insights and DSC
Protocol
The melting point of p-chlorophenyl p-tolyl ether is firmly established at 54–56 °C . This

relatively low thermal transition is dictated by the steric hindrance of the para-substituents,

which disrupts the planar alignment of the phenyl rings, thereby weakening intermolecular π-π

stacking interactions in the crystal lattice.

To accurately determine this parameter, Differential Scanning Calorimetry (DSC) is mandated

over traditional visual capillary methods. DSC provides a self-validating thermal profile by

quantifying the enthalpy of fusion (
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). By measuring the exact energy absorbed during the phase change, the system internally
verifies that the observed endotherm is a true thermodynamic melting event rather than a glass
transition or a solvent desolvation artifact.

Protocol: Precision DSC Workflow
Sample Preparation: Accurately weigh 2.0–5.0 mg of the crystalline compound into a

standard aluminum crucible. Seal with a pierced lid to prevent pressure buildup from

potential volatile trace impurities.

Atmosphere Control: Purge the furnace with dry Nitrogen (N₂) at a constant flow rate of 50

mL/min. Causality: N₂ prevents oxidative degradation of the methyl group at elevated

temperatures, ensuring the endotherm reflects pure melting.

Thermal Program: Equilibrate the system at 20 °C, then apply a linear heating rate of 10

°C/min up to 100 °C.

Data Integration: Calculate the extrapolated onset temperature of the endothermic peak,

which corresponds to the true thermodynamic melting point (54–56 °C).

Sample Encapsulation
(2-5 mg, Al Crucible)

Atmosphere Control
(N2 Purge, 50 mL/min)

Linear Heating Profile
(10 °C/min to 100 °C)

Endothermic Peak Integration
(Onset: 54-56 °C)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b13793608?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13793608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Differential Scanning Calorimetry (DSC) workflow for precise melting point determination.

Thermodynamic Solubility Profiling
In industrial applications, such as the Ullmann-type condensation to form 4-(4-

phenoxyphenoxy)benzoic acid, p-chlorophenyl p-tolyl ether is typically processed in a mixed

solvent system of Toluene and N-Methyl-2-pyrrolidone (NMP) . Causality: Toluene provides

bulk solvation for the hydrophobic diaryl core, while NMP acts as a polar aprotic disruptor,

stabilizing ionic intermediates during downstream catalysis.

To quantify its solubility limits, a self-validating shake-flask method coupled with HPLC-UV is

utilized. This protocol validates itself by employing dual time-point sampling. If the solute

concentration at 48 hours statistically matches the 24-hour sample, thermodynamic equilibrium

is definitively confirmed, completely ruling out kinetic dissolution artifacts.

Protocol: Self-Validating Shake-Flask Method
Matrix Preparation: Prepare solvent matrices (e.g., 100% Toluene, 100% NMP, and a 50:50

v/v Toluene:NMP blend) in amber glass vials to prevent UV-induced radical chlorination.

Solute Addition: Add p-chlorophenyl p-tolyl ether in excess (until visible solid remains) to

ensure a saturated state.

Isothermal Incubation: Agitate the vials at 200 rpm in an isothermal water bath set strictly to

25.0 ± 0.1 °C.

Phase Separation & Sampling: At exactly 24h and 48h, extract 1.0 mL aliquots. Centrifuge at

10,000 x g for 10 minutes (using a temperature-controlled rotor at 25 °C) to pellet

undissolved solids. Causality: Centrifugation is strictly preferred over filtration to avoid

adsorptive losses of this highly lipophilic compound onto standard filter membranes.

Quantification: Dilute the supernatant in the mobile phase (Acetonitrile:Water) and analyze

via HPLC-UV at 254 nm against a validated calibration curve.
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Thermodynamic shake-flask solubility protocol with self-validating equilibrium checks.

Conclusion
Understanding the physicochemical boundaries of p-chlorophenyl p-tolyl ether is paramount for

optimizing its utility in complex synthetic workflows. The low melting point (54–56 °C)

necessitates careful thermal management during storage to prevent sintering, while its high

lipophilicity dictates the use of specialized aprotic solvent matrices to achieve the

thermodynamic solubility required for high-yield downstream conversions. By employing the

self-validating DSC and shake-flask protocols detailed above, researchers can ensure absolute

data integrity in their process scale-up pipelines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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